molecular formula C13H8ClNO B6375917 MFCD18314250 CAS No. 1261982-87-9

MFCD18314250

Cat. No.: B6375917
CAS No.: 1261982-87-9
M. Wt: 229.66 g/mol
InChI Key: GKAOTLFCSJVASD-UHFFFAOYSA-N
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Description

MFCD18314250 is a chemical compound cataloged under the MDL number system, commonly used in pharmaceutical and materials science research. Based on analogous compounds (e.g., CAS 918538-05-3 and CAS 1046861-20-4), this compound likely features a fused aromatic or heteroaromatic core with functional groups such as halogens (Cl, Br) or boronic acids, which are critical for its reactivity and applications in catalysis or medicinal chemistry .

Properties

IUPAC Name

4-(2-chlorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAOTLFCSJVASD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684718
Record name 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261982-87-9
Record name 2'-Chloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MFCD18314250 involves several steps, including specific reaction conditions and reagents. The synthetic routes typically include:

    Melt Spinning: This method involves melting the raw materials and spinning them into fibers.

    Wet Spinning: In this process, the raw materials are dissolved in a solvent and then extruded into a coagulation bath to form fibers.

    Electrospinning: This technique uses an electric field to draw fibers from a polymer solution.

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

MFCD18314250 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

MFCD18314250 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is used in biological studies to understand cellular processes and mechanisms.

    Industry: It is used in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of MFCD18314250 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property This compound (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (hypothesized) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~188.01 g/mol 188.01 g/mol 235.27 g/mol 201.02 g/mol
Key Functional Groups Chloro, triazine Chloro, pyrrolotriazine Boronic acid, bromo Bromo, benzoic acid derivative
Synthesis Method Catalytic cross-coupling KI-mediated coupling in DMF Pd-catalyzed Suzuki reaction A-FGO-catalyzed condensation
Solubility Moderate (0.24–0.68 mg/mL) 0.24 mg/mL (ESOL) Not reported 0.687 mg/mL (ESOL)
Biological Activity Likely enzyme inhibition PAINS alerts: 0 Leadlikeness: 1.0 H302 (acute toxicity)

Structural Similarities and Differences

  • Core Structure :

    • This compound and CAS 918538-05-3 share a pyrrolotriazine backbone, but the former may lack the isopropyl substituent present in the latter .
    • CAS 1046861-20-4 incorporates a boronic acid group, making it distinct in reactivity (e.g., Suzuki-Miyaura cross-coupling) compared to halogenated analogs .

Table 2: Application Comparison

Compound Primary Application Advantages Limitations
This compound Drug intermediates Tunable reactivity Limited solubility data
CAS 918538-05-3 Kinase inhibitors High yield (98%) PAINS alerts (false positives)
CAS 1046861-20-4 Cross-coupling reagents Versatile in catalysis Synthesis cost
CAS 1761-61-1 Organic synthesis intermediates Green synthesis compatible Acute toxicity (H302)

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